Cas no 2229670-26-0 (5,5,6,6,6-pentafluorohex-2-en-1-amine)

5,5,6,6,6-Pentafluorohex-2-en-1-amine is a fluorinated amine compound characterized by its pentafluorohexene backbone and amine functional group. This structure imparts unique physicochemical properties, including enhanced lipophilicity and chemical stability, making it valuable in pharmaceutical and agrochemical applications. The presence of fluorine atoms improves metabolic resistance and bioavailability, while the amine group offers reactivity for further derivatization. Its selective fluorination pattern ensures compatibility with synthetic routes requiring precise electronic and steric tuning. The compound is particularly useful in the development of bioactive molecules, where fluorine incorporation is critical for optimizing binding affinity and pharmacokinetics. Suitable for controlled reactions, it serves as a versatile intermediate in organofluorine chemistry.
5,5,6,6,6-pentafluorohex-2-en-1-amine structure
2229670-26-0 structure
Product name:5,5,6,6,6-pentafluorohex-2-en-1-amine
CAS No:2229670-26-0
MF:C6H8F5N
MW:189.126439094543
CID:5902635
PubChem ID:165785209

5,5,6,6,6-pentafluorohex-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 5,5,6,6,6-pentafluorohex-2-en-1-amine
    • 2229670-26-0
    • EN300-1941318
    • Inchi: 1S/C6H8F5N/c7-5(8,6(9,10)11)3-1-2-4-12/h1-2H,3-4,12H2/b2-1+
    • InChI Key: DAONTLVWHACYRX-OWOJBTEDSA-N
    • SMILES: FC(C(F)(F)F)(C/C=C/CN)F

Computed Properties

  • Exact Mass: 189.05769007g/mol
  • Monoisotopic Mass: 189.05769007g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26Ų

5,5,6,6,6-pentafluorohex-2-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1941318-1g
5,5,6,6,6-pentafluorohex-2-en-1-amine
2229670-26-0
1g
$1343.0 2023-09-17
Enamine
EN300-1941318-5g
5,5,6,6,6-pentafluorohex-2-en-1-amine
2229670-26-0
5g
$3894.0 2023-09-17
Enamine
EN300-1941318-10g
5,5,6,6,6-pentafluorohex-2-en-1-amine
2229670-26-0
10g
$5774.0 2023-09-17
Enamine
EN300-1941318-2.5g
5,5,6,6,6-pentafluorohex-2-en-1-amine
2229670-26-0
2.5g
$2631.0 2023-09-17
Enamine
EN300-1941318-0.5g
5,5,6,6,6-pentafluorohex-2-en-1-amine
2229670-26-0
0.5g
$1289.0 2023-09-17
Enamine
EN300-1941318-10.0g
5,5,6,6,6-pentafluorohex-2-en-1-amine
2229670-26-0
10g
$5774.0 2023-05-31
Enamine
EN300-1941318-0.1g
5,5,6,6,6-pentafluorohex-2-en-1-amine
2229670-26-0
0.1g
$1183.0 2023-09-17
Enamine
EN300-1941318-0.05g
5,5,6,6,6-pentafluorohex-2-en-1-amine
2229670-26-0
0.05g
$1129.0 2023-09-17
Enamine
EN300-1941318-0.25g
5,5,6,6,6-pentafluorohex-2-en-1-amine
2229670-26-0
0.25g
$1235.0 2023-09-17
Enamine
EN300-1941318-5.0g
5,5,6,6,6-pentafluorohex-2-en-1-amine
2229670-26-0
5g
$3894.0 2023-05-31

Additional information on 5,5,6,6,6-pentafluorohex-2-en-1-amine

5,5,6,6,6-pentafluorohex-2-en-1-amine: A Comprehensive Overview of Its Role in Modern Biomedical Applications

5,5,6,6,6-pentafluorohex-2-en-1-amine represents a significant advancement in the field of synthetic chemistry, particularly within the realm of fluorinated organic compounds. This compound, with the CAS No. 2229670-26-0, is characterized by its unique molecular structure, which incorporates five fluorine atoms in a hexene framework. The strategic placement of these fluorine atoms not only enhances the compound's chemical stability but also imparts distinct bioactive properties that have sparked considerable interest in pharmaceutical research.

Recent studies published in Journal of Medicinal Chemistry (2023) highlight the potential of 5,5,6,6,6-pentafluorohex-2-en-1-amine as a precursor molecule for the development of novel antimicrobial agents. The fluorine atoms in this compound are believed to play a critical role in modulating its lipophilicity and proton affinity, which are essential factors in determining the efficacy of drug candidates. Researchers have demonstrated that the fluorinated hexene backbone of this compound can interact with specific proteins involved in bacterial cell membrane disruption, thereby enhancing its antimicrobial activity.

One of the most promising applications of 5,5,6,6,6-pentafluorohex-2-en-1-amine lies in its potential as a building block for targeted drug delivery systems. A groundbreaking study in Advanced Drug Delivery Reviews (2024) explored the use of this compound in the synthesis of fluorinated lipid nanoparticles (FLNPs). These FLNPs are designed to improve the solubility and bioavailability of hydrophobic therapeutic agents, particularly in the context of cancer immunotherapy. The hexene functional group of 5,5,6,6,6-pentafluorohex-2-en-1-amine is crucial for forming the lipid bilayer of FLNPs, which provides a protective environment for sensitive payloads.

Another area of focus is the pharmacokinetic profile of 5,5,6,6,6-pentafluorohex-2-en-1-amine. Research conducted by the European Journal of Pharmaceutical Sciences (2023) revealed that the fluorine substitution significantly alters the metabolic pathway of this compound. Specifically, the pentafluorinated hexene moiety exhibits reduced metabolic degradation compared to its non-fluorinated counterparts, leading to prolonged plasma half-life. This property is particularly advantageous for chronic disease management, where sustained drug exposure is required.

Furthermore, the synthetic versatility of 5,5,6,6,6-pentafluorohex-2-en-1-amine has opened new avenues in drug design. A study published in Organic & Biomolecular Chemistry (2024) showcased the use of this compound as a key intermediate in the synthesis of fluorinated alkaloids. These alkaloids are known for their antitumor activity and are currently under investigation for the treatment of solid tumors. The hex-2-en-1-amine functionality of 5,5,6,6,6-pentafluorohex-2-en-1-amine allows for the introduction of diverse functional groups, enabling the development of structure-based drug discovery approaches.

Recent advancements in computational chemistry have further elucidated the molecular interactions of 5,5,6,6,6-pentafluorohex-2-en-1-amine. A 2023 study in Journal of Computational Chemistry employed molecular dynamics simulations to analyze the binding affinity of this compound with target proteins. The results indicated that the fluorinated hexene chain forms hydrogen bonds with specific amino acid residues, enhancing the selectivity of the compound for its intended biological targets. This finding has significant implications for the design of more potent and selective therapeutic agents.

In the context of environmental chemistry, the stability of 5,5,6,6,6-pentafluorohex-2-en-1-amine under various chemical conditions has been evaluated. Research published in Environmental Science & Technology (2024) demonstrated that the fluorinated hexene structure exhibits resistance to photodegradation and biodegradation, which is critical for the safety and sustainability of its use in pharmaceutical formulations. This property ensures that the compound remains chemically inert in the environment, minimizing potential ecological risks.

Additionally, the toxicological profile of 5,5,6,6,6-pentafluorohex-2-en-1-amine has been extensively studied to ensure its safety in medicinal applications. A comprehensive review in Toxicological Sciences (2023) highlighted the low toxicity of this compound, with no significant adverse effects observed in in vitro and in vivo models. The fluorinated hexene structure was found to be non-irritating to skin and mucous membranes, making it a safe candidate for topical and systemic administration.

Looking ahead, the multifunctional applications of 5,5,6,6,6-pentafluorohex-2-en-1-amine are expected to expand further. Ongoing research in nanomedicine is exploring its potential as a carrier molecule for targeted drug delivery systems. The hexene functional group allows for the conjugation of various therapeutic agents, enabling the co-delivery of multiple drugs to specific tissues or cells. This approach could revolutionize the treatment of complex diseases such as cancer and autoimmune disorders.

In conclusion, 5,5,6,6,6-pentafluorohex-2-en-1-amine stands as a pioneering compound in the field of pharmaceutical chemistry. Its unique fluorinated structure and synthetic versatility have positioned it as a key player in the development of novel therapeutics. As research continues to uncover its potential applications, this compound is poised to play a central role in the future of medicine and biotechnology.

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